molecular formula C4H10N2O2 B3349247 Piperazine-2,3-diol CAS No. 211620-43-8

Piperazine-2,3-diol

Cat. No.: B3349247
CAS No.: 211620-43-8
M. Wt: 118.13 g/mol
InChI Key: SLAPHNHYCFZOLU-UHFFFAOYSA-N
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Description

Piperazine-2,3-diol is a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 4, and hydroxyl groups at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine-2,3-diol can be synthesized through several methods. One common approach involves the cyclization of amino alcohols. For instance, the reaction of 2-aminoethanol with ethylene oxide under basic conditions can yield this compound. Another method involves the reduction of piperazine-2,3-dione using suitable reducing agents such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One such method includes the catalytic hydrogenation of piperazine-2,3-dione in the presence of a nickel catalyst. This method is favored for its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: Piperazine-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form piperazine-2,3-dione.

    Reduction: Reduction of piperazine-2,3-dione can regenerate this compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups into halides, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Piperazine-2,3-dione.

    Reduction: Regeneration of this compound.

    Substitution: Various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

Piperazine-2,3-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of parasitic infections and as central nervous system depressants.

    Industry: It is used in the production of polymers, resins, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of piperazine-2,3-diol largely depends on its application. In medicinal chemistry, this compound and its derivatives often act as GABA receptor agonists. By binding to GABA receptors, they enhance the inhibitory effects of GABA, leading to reduced neuronal excitability and muscle relaxation. This mechanism is particularly useful in the treatment of parasitic infections, where it causes paralysis of the parasites, allowing them to be expelled from the host body.

Comparison with Similar Compounds

Piperazine-2,3-diol can be compared with other piperazine derivatives such as:

    Piperazine-2,5-dione: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

    Piperazine-1,4-diol: Another hydroxylated piperazine with different substitution patterns, affecting its reactivity and use.

    Piperazine-2,3-dione: The oxidized form of this compound, used in different synthetic applications.

Uniqueness: this compound is unique due to the presence of hydroxyl groups at positions 2 and 3, which confer specific reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

piperazine-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c7-3-4(8)6-2-1-5-3/h3-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAPHNHYCFZOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(N1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565669
Record name Piperazine-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211620-43-8
Record name Piperazine-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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